5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
Description
5-(2-Fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline scaffold. Its structure is distinguished by three key substituents:
- Position 5: A 2-fluorobenzyl group.
- Position 8: A methoxy (-OCH₃) group.
- Position 3: A p-tolyl (4-methylphenyl) group.
Pyrazolo[4,3-c]quinolines are pharmacologically significant due to their diverse biological activities, including anticancer, anti-inflammatory, and receptor modulation properties . The introduction of fluorine and methoxy groups in this compound likely enhances metabolic stability and binding affinity to target proteins .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-7-9-17(10-8-16)24-21-15-29(14-18-5-3-4-6-22(18)26)23-12-11-19(30-2)13-20(23)25(21)28-27-24/h3-13,15H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKAKGGLWBGZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorobenzyl group can be reduced to a benzyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted pyrazoloquinolines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution : Fluorine at position 8 (as in ELND006) enhances metabolic stability and enzyme inhibition . In the target compound, the 2-fluorobenzyl group at position 5 may improve blood-brain barrier penetration .
- Methoxy vs.
- Aryl Groups at Position 3 : The p-tolyl group in the target compound balances hydrophobicity and steric bulk, whereas phenyl or 4-fluorophenyl groups () modulate receptor selectivity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The 2-fluorobenzyl group (logP ~3.1) in the target compound increases membrane permeability compared to non-fluorinated analogues .
- Metabolic Stability : Sulfonyl and trifluoromethyl groups in ELND006 reduce cytochrome P450-mediated degradation . The methoxy group in the target compound may confer similar stability.
- Solubility : Methoxy substituents enhance aqueous solubility relative to methyl or halogen groups (e.g., 8-methyl in vs. 8-methoxy in the target compound) .
Biological Activity
5-(2-Fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and other pharmacological effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure characterized by the following substituents:
- Fluorobenzyl group
- Methoxy group
- p-Tolyl group
These structural components contribute to its pharmacological properties, including enhanced lipophilicity and potential interactions with biological targets.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as:
- Inducible Nitric Oxide Synthase (iNOS)
- Cyclooxygenase-2 (COX-2)
These interactions can lead to the inhibition of nitric oxide production and inflammatory pathways, making it a candidate for anti-inflammatory treatments.
Anti-inflammatory Activity
Research indicates that pyrazoloquinoline derivatives exhibit significant anti-inflammatory effects. A study demonstrated that compounds in this class can inhibit LPS-stimulated nitric oxide production in RAW 264.7 cells. The compound's potency was comparable to established controls like 1400 W, with structure-activity relationship (SAR) analyses revealing critical features that enhance its efficacy against inflammation .
Table 1: Inhibitory Effects on Nitric Oxide Production
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
| Control (1400 W) | ~0.39 | iNOS inhibitor |
Anticancer Activity
The anticancer properties of pyrazoloquinolines have also been explored. In vitro studies showed that various derivatives exhibited cytotoxic effects against multiple cancer cell lines, including ACHN and HCT-15. Notably, some derivatives demonstrated GI50 values below 8 µM, indicating strong antiproliferative activity .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | NUGC-3 | TBD |
| Etoposide (Control) | NUGC-3 | ~10 |
Case Studies
- Anti-inflammatory Effects : A study highlighted the compound's ability to inhibit iNOS expression in RAW 264.7 cells, showcasing its potential as an anti-inflammatory agent. The structure-activity relationship indicated that electron-donating groups at specific positions on the phenyl ring enhanced activity while reducing cytotoxicity .
- Anticancer Potential : Another investigation focused on the compound's cytotoxicity against various cancer cell lines. The results suggested that certain structural modifications could improve anticancer efficacy while maintaining selectivity towards cancerous cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
